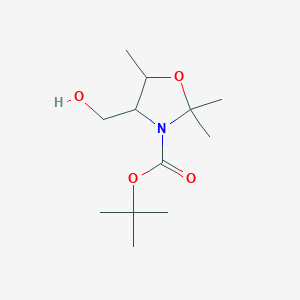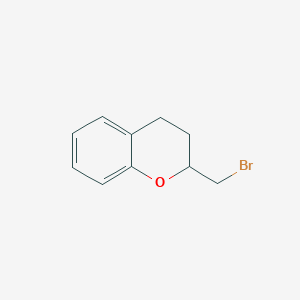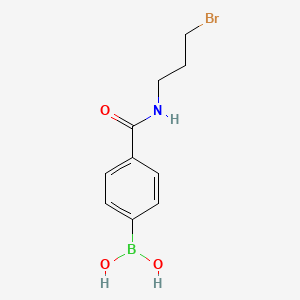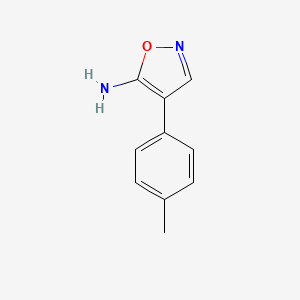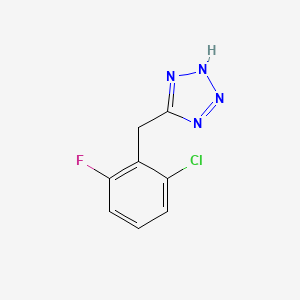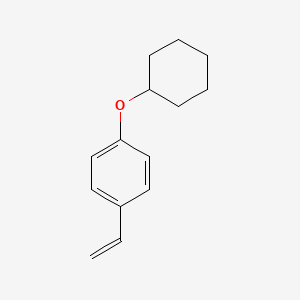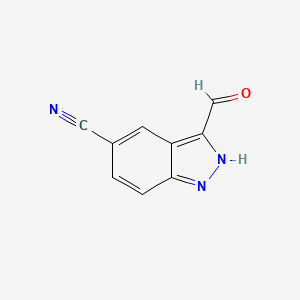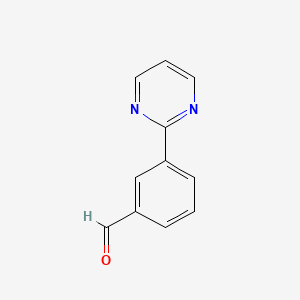
3-(Pyrimidin-2-yl)benzaldehyde
Descripción general
Descripción
3-(Pyrimidin-2-yl)benzaldehyde is a chemical compound with the CAS Number: 263349-22-0 . It has a molecular weight of 184.2 and its IUPAC name is 3-(2-pyrimidinyl)benzaldehyde . The compound is solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-8H . This indicates that the compound has a benzaldehyde group attached to a pyrimidin-2-yl group .Physical And Chemical Properties Analysis
This compound has a boiling point of 98-100°C . It is solid at ambient temperature .Aplicaciones Científicas De Investigación
Antibacterial Activity
3-(Pyrimidin-2-yl)benzaldehyde derivatives have shown promising antibacterial properties. For instance, novel Pyrimidin‐2‐yl‐benzylidene imines, synthesized from aromatic aldehydes and 2‐Aminopyrimidines, displayed activity against bacteria like Escherichia coli, Klebsiella, and Staphylococcus aureus (Hoti et al., 2010).
Anti-inflammatory and Analgesic Activities
Some pyrimidine derivatives exhibit anti-inflammatory and analgesic activities. For example, compounds synthesized from this compound showed significant anti-inflammatory activity compared to standard drugs like diclofenac sodium and also demonstrated moderate analgesic activities (Bhat et al., 2014).
Antiparasitic Activity
Compounds derived from this compound were found to have antiparasitic activities. Specifically, they were tested against parasites like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, showing potential for treating parasitic infections (Azas et al., 2003).
Antitubercular and Cytotoxic Activities
Pyrimidine derivatives, including those related to this compound, exhibited moderate antitubercular and cytotoxic activities. This highlights their potential in developing treatments for tuberculosis and as cytotoxic agents in cancer research (Bhat et al., 2014).
Synthesis of Heterocyclic Compounds
This compound plays a significant role in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical research and development. These heterocycles are key structures in many drugs and exhibit diverse biological activities (Devi et al., 2003; Heravi et al., 2009).
Mecanismo De Acción
Target of Action
Pyrimidines, which are part of the compound’s structure, have been found to impact a wide range of biological targets, including those involved in anti-infective, anticancer, immunology, neurological disorders, chronic pain, and diabetes mellitus .
Mode of Action
Pyrimidine-based drugs generally work by interacting with their targets and causing changes that can inhibit or promote certain biological processes .
Biochemical Pathways
Given the broad biological activity of pyrimidines, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, including their adme properties, are generally discussed in the context of their therapeutic applications .
Result of Action
Pyrimidine-based drugs have been reported to have a wide range of effects, depending on their specific targets and the diseases they are designed to treat .
Safety and Hazards
Propiedades
IUPAC Name |
3-pyrimidin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZYPXXIVHUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627119 | |
| Record name | 3-(Pyrimidin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263349-22-0 | |
| Record name | 3-(Pyrimidin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride](/img/structure/B1371220.png)
